Increased Lipophilicity (LogP) of 4-Benzyl-1-ethylpiperidine Relative to Unsubstituted and Mono-substituted Piperidine Analogs
The presence of both ethyl and benzyl substituents on the piperidine core of 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) significantly increases its lipophilicity compared to its parent or mono-substituted analogs. This is a critical determinant of membrane permeability and blood-brain barrier (BBB) penetration potential. The calculated LogP (XLogP3-AA) for 4-Benzyl-1-ethylpiperidine is 3.6, which is markedly higher than that of 4-benzylpiperidine (XLogP3-AA 2.5), 1-benzylpiperidine (XLogP3-AA 2.6), and 1-ethylpiperidine (XLogP3 2.0) [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 4-Benzylpiperidine (XLogP3-AA = 2.5); 1-Benzylpiperidine (XLogP3-AA = 2.6); 1-Ethylpiperidine (XLogP3 = 2.0) |
| Quantified Difference | ΔLogP = +1.1 vs. 4-benzylpiperidine; +1.0 vs. 1-benzylpiperidine; +1.6 vs. 1-ethylpiperidine |
| Conditions | Computed property values derived from PubChem (XLogP3-AA and XLogP3 algorithms) [1]. |
Why This Matters
Higher lipophilicity strongly correlates with enhanced passive diffusion across biological membranes, including the BBB, making 4-Benzyl-1-ethylpiperidine a more suitable scaffold for CNS-targeted probe or drug discovery campaigns.
- [1] National Center for Biotechnology Information. PubChem. Computed Properties for 4-Benzyl-1-ethylpiperidine (CID 3022394), 4-Benzylpiperidine (CID 31738), 1-Benzylpiperidine (CID 76190), and 1-Ethylpiperidine (CID 13007). View Source
